Oncology and cancer research.
JI-101 is a novel, highly selective angiogenesis inhibitor that targets three critical kinases: VEGFR2 (vascular endothelial growth factor receptor 2), PDGFR (platelet-derived growth factor receptor), and EphB4 (Ephrin B4). Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. By inhibiting these kinases, JI-101 disrupts the signaling pathways involved in angiogenesis, thereby suppressing tumor vascularization.
Head and neck oncology.
JI-101 is a synthetic compound recognized for its role as an angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and Ephrin type-B receptor 4 (EphB4). Its molecular formula is C22H20BrN5O2, and it has a molecular weight of approximately 448.33 g/mol . The compound's structure includes a bromine atom, which contributes to its unique pharmacological properties, and it has been investigated for its potential in treating various cancers by inhibiting tumor blood vessel formation .
JI-101 acts as an inhibitor of vascular endothelial growth factor (VEGF) signaling, a key pathway promoting angiogenesis []. VEGF binds to its receptors on endothelial cells, stimulating their proliferation and migration, which are crucial for new blood vessel formation. JI-101 is believed to interfere with this process, potentially by competing with VEGF for binding to its receptors or by disrupting downstream signaling pathways []. However, the exact mechanism requires further investigation.
The chemical behavior of JI-101 is characterized by its ability to interact with specific receptors involved in angiogenesis. The primary reaction mechanism involves the binding of JI-101 to VEGFR2, which subsequently inhibits the phosphorylation of downstream signaling pathways essential for endothelial cell proliferation and migration. This inhibition effectively reduces angiogenesis, which is crucial for tumor growth and metastasis .
JI-101 exhibits significant biological activity as an anti-cancer agent. Its primary mechanism involves the inhibition of angiogenesis, which is vital for tumor survival and growth. In preclinical studies, JI-101 has demonstrated efficacy in reducing tumor size and inhibiting metastasis in various cancer models .
The synthesis of JI-101 typically involves multi-step organic reactions. Key steps include:
Several compounds exhibit similar mechanisms of action as JI-101, primarily targeting angiogenesis through inhibition of receptor tyrosine kinases.
Compound Name | Target Receptor(s) | Unique Features |
---|---|---|
Sorafenib | VEGFR2, PDGFRβ | Multi-target kinase inhibitor |
Sunitinib | VEGFR2, PDGFRβ | Oral bioavailability; used in renal cell carcinoma |
Pazopanib | VEGFR1, VEGFR2 | Broad-spectrum kinase inhibitor |
Axitinib | VEGFR1, VEGFR2 | Selective for vascular endothelial growth factor receptors |
JI-101's unique feature lies in its selective inhibition profile against specific receptors like EphB4 alongside VEGFR2 and PDGFRβ, potentially offering advantages in targeting particular tumor types where these pathways are upregulated .